Fluo-4 AM

Descripción general

Descripción

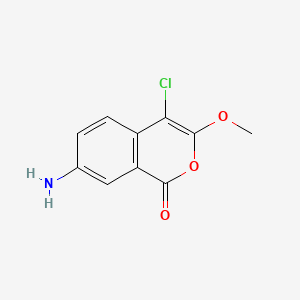

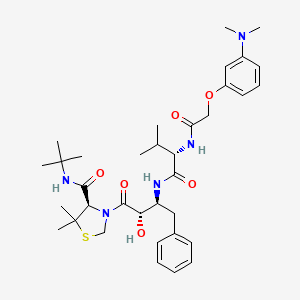

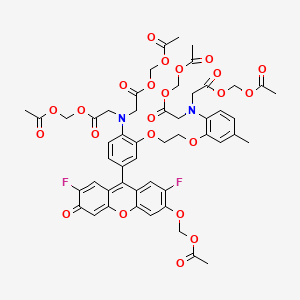

El éster acetoximetilo de Fluo-4 es un colorante permeable a las células que se utiliza para medir la concentración intracelular de iones calcio. Es una versión mejorada del indicador de calcio Fluo-3, con dos sustituyentes de cloro reemplazados por átomos de flúor, lo que da como resultado un aumento de la excitación de la fluorescencia a 488 nm y niveles de señal de fluorescencia más altos . Este compuesto se utiliza ampliamente en la investigación biológica por su capacidad de proporcionar imágenes en tiempo real de la dinámica del calcio dentro de las células vivas.

Aplicaciones Científicas De Investigación

Fluo-4 acetoxymethyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cellular Imaging: Used in fluorescence microscopy and confocal microscopy to visualize calcium dynamics within living cells.

Flow Cytometry: Employed to measure intracellular calcium levels in various cell types.

High-Throughput Screening: Utilized in drug discovery to screen for compounds that affect calcium signaling pathways.

Neuroscience Research: Helps in studying calcium signaling in neurons and understanding neurotransmitter release mechanisms.

Pharmacological Studies: Used to investigate the effects of drugs on calcium homeostasis in cells.

Mecanismo De Acción

El éster acetoximetilo de Fluo-4 entra en las células debido a sus grupos acetoximetilo hidrofóbicos. Una vez dentro, las esterasas intracelulares escinden estos grupos, convirtiendo el compuesto en el Fluo-4 fluorescente. El Fluo-4 se une a los iones calcio libres dentro de la célula, lo que provoca un aumento significativo de la intensidad de la fluorescencia. Esta fluorescencia se puede medir mediante diversas técnicas de imagen, proporcionando datos en tiempo real sobre la concentración y dinámica de los iones calcio .

Análisis Bioquímico

Biochemical Properties

Fluo-4 AM is a cell-permeant dye that can be used to measure the intracellular ionized calcium concentration . The hydrophobic acetoxymethoxy (AM) moiety allows passage across the cell membrane into viable cells . Once inside, intracellular esterases cleave the AM groups, leaving Fluo-4 trapped within the cell and free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It is particularly useful in monitoring intracellular calcium ion dynamics in hair cell populations . The dye’s fluorescence in the bundle correlates with calcium entry through transduction channels . Mechanically activating transduction channels increases the Fluo-4 signal, while breaking tip links with calcium chelators or blocking calcium entry through transduction channels each cause bundle and cell-body Fluo-4 fluorescence to decrease .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation within the cell. The this compound ester is cleaved by intracellular esterases, resulting in the release of Fluo-4, which is then free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity , allowing for the visualization and measurement of calcium concentrations within the cell.

Temporal Effects in Laboratory Settings

This compound is relatively stable and bright, allowing for strong signal detection at shorter exposures and with minimal phototoxicity . It is a low-affinity calcium indicator, meaning it allows measurements of high calcium concentrations before saturation, but does not work well for measurements at low calcium concentrations, such as that of the resting cell .

Dosage Effects in Animal Models

For instance, in one study, tissues were bathed in a solution containing 15 μM this compound .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. It plays a crucial role in visualizing and understanding the dynamics of calcium, a critical second messenger involved in various cellular processes and signaling pathways .

Transport and Distribution

This compound is transported across the cell membrane due to its hydrophobic acetoxymethoxy (AM) moiety . Once inside the cell, it is cleaved by intracellular esterases, leaving Fluo-4 trapped within the cell . This allows for the even distribution of the dye within the cell, enabling the measurement of intracellular calcium concentrations.

Subcellular Localization

Once this compound enters the cell and is cleaved by esterases, the resulting Fluo-4 is free to bind calcium throughout the cell . Therefore, the subcellular localization of Fluo-4 is largely dependent on the distribution of intracellular calcium. The exact subcellular localization can vary depending on the cell type and the specific cellular processes occurring at the time of measurement.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El éster acetoximetilo de Fluo-4 se sintetiza modificando la estructura de Fluo-3. La síntesis implica reemplazar los átomos de cloro en Fluo-3 con átomos de flúor. El compuesto se esterifica entonces con grupos acetoximetilo para mejorar su permeabilidad celular .

Métodos de producción industrial

La producción industrial de éster acetoximetilo de Fluo-4 implica la síntesis a gran escala utilizando reactivos de alta calidad y condiciones de reacción estrictas para garantizar la pureza y la consistencia. El compuesto se disuelve normalmente en dimetilsulfóxido para crear una solución madre, que se utiliza entonces en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster acetoximetilo de Fluo-4 experimenta principalmente reacciones de hidrólisis dentro de las células. Los grupos éster acetoximetilo son escindidos por las esterasas intracelulares, convirtiendo el éster no fluorescente en el Fluo-4 fluorescente .

Reactivos y condiciones comunes

La reacción de hidrólisis requiere la presencia de esterasas intracelulares y condiciones fisiológicas. La reacción se lleva a cabo normalmente a 37°C en una solución tampón que contiene iones calcio y magnesio .

Principales productos formados

El principal producto formado a partir de la hidrólisis del éster acetoximetilo de Fluo-4 es el Fluo-4 fluorescente, que se une a los iones calcio y emite una fluorescencia verde .

Aplicaciones en la investigación científica

El éster acetoximetilo de Fluo-4 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones clave incluyen:

Imágenes celulares: Se utiliza en microscopía de fluorescencia y microscopía confocal para visualizar la dinámica del calcio dentro de las células vivas.

Citometría de flujo: Se emplea para medir los niveles intracelulares de calcio en varios tipos de células.

Criba de alto rendimiento: Se utiliza en el descubrimiento de fármacos para cribar compuestos que afectan a las vías de señalización del calcio.

Investigación en neurociencia: Ayuda a estudiar la señalización del calcio en las neuronas y a comprender los mecanismos de liberación de neurotransmisores.

Estudios farmacológicos: Se utiliza para investigar los efectos de los fármacos sobre la homeostasis del calcio en las células.

Comparación Con Compuestos Similares

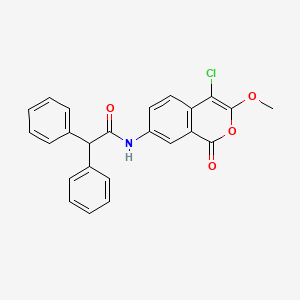

El éster acetoximetilo de Fluo-4 se suele comparar con otros indicadores de calcio como Fluo-3, Fluo-8 y Cal-520. Estas son algunas comparaciones clave:

Fluo-3: Fluo-4 es una versión mejorada de Fluo-3, con átomos de flúor reemplazando a los átomos de cloro, lo que da lugar a niveles de señal de fluorescencia más altos

Estas comparaciones ponen de manifiesto las ventajas únicas del éster acetoximetilo de Fluo-4, como su mayor rendimiento de fluorescencia y su mejor permeabilidad celular, lo que lo convierte en la elección preferida de muchos investigadores.

Propiedades

IUPAC Name |

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMNQGZXFYNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H50F2N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-67-3 | |

| Record name | FLUO-4 AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUO-4 AM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

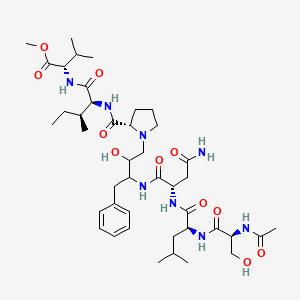

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)